2,5-Dichloro-3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-4,6-dimethylpyridine N-oxide
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Overview
Description
Ongentys, known chemically as opicapone, is a medication used in the treatment of Parkinson’s disease. It is a potent, reversible, and peripherally-acting third-generation inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the breakdown of various catecholamines including dopamine . Ongentys is used as an adjunctive therapy to levodopa and dopa decarboxylase inhibitors in patients experiencing motor fluctuations .
Preparation Methods
The synthesis of opicapone involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The industrial production of opicapone typically involves the following steps:
Formation of Intermediates: The initial steps involve the synthesis of key intermediates through reactions such as nitration, reduction, and cyclization.
Coupling Reactions: These intermediates are then subjected to coupling reactions to form the core structure of opicapone.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Opicapone undergoes various chemical reactions, including:
Oxidation: Opicapone can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted derivatives of opicapone .
Scientific Research Applications
Opicapone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Opicapone is used as a model compound in studies of COMT inhibitors and their interactions with various substrates.
Biology: Research on opicapone helps in understanding the role of COMT in the metabolism of catecholamines and its impact on neurological functions.
Medicine: Opicapone is extensively studied for its therapeutic effects in Parkinson’s disease, particularly in managing motor fluctuations and improving patient outcomes.
Mechanism of Action
Opicapone exerts its effects by inhibiting the enzyme catechol-O-methyltransferase (COMT). This enzyme is responsible for the breakdown of dopamine, a neurotransmitter crucial for motor control. By inhibiting COMT, opicapone increases the levels of dopamine in the brain, thereby enhancing the effects of levodopa, a common treatment for Parkinson’s disease . The molecular targets of opicapone include the active site of COMT, where it binds and prevents the enzyme from catalyzing the methylation of dopamine .
Comparison with Similar Compounds
Opicapone is compared with other COMT inhibitors such as entacapone and tolcapone:
Opicapone’s uniqueness lies in its potent and selective inhibition of COMT, its long duration of action, and its favorable safety profile compared to other COMT inhibitors .
Properties
Molecular Formula |
C15H12Cl2N4O6 |
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Molecular Weight |
415.2 g/mol |
IUPAC Name |
5-[3-(2,5-dichloro-1-hydroxy-4,6-dimethylpyridin-1-ium-3-yl)-1,2,4-oxadiazol-5-yl]-3-nitrosobenzene-1,2-diol;hydroxide |
InChI |
InChI=1S/C15H10Cl2N4O5.H2O/c1-5-10(13(17)21(25)6(2)11(5)16)14-18-15(26-20-14)7-3-8(19-24)12(23)9(22)4-7;/h3-4H,1-2H3,(H2-,18,19,20,22,23,24,25);1H2 |
InChI Key |
KUKDFXUWVOYGBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=[N+](C(=C1Cl)C)O)Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)N=O.[OH-] |
Origin of Product |
United States |
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